molecular formula C13H15NO4S B1589625 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate CAS No. 227029-27-8

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate

Cat. No.: B1589625
CAS No.: 227029-27-8
M. Wt: 281.33 g/mol
InChI Key: SIRKPSSXHXSLMR-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Scientific Research Applications

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate” is not specified in the available literature. Oxazole derivatives have been found to exhibit a wide range of biological activities, but the specific mechanisms often depend on the particular derivative and its biological target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the compound in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic Substitution: Substitution of the methanesulfonate group with a nucleophile results in the formation of various substituted oxazole derivatives.

    Oxidation and Reduction: Oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel therapeutics and chemical probes.

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-10-12(8-9-17-19(2,15)16)14-13(18-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRKPSSXHXSLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441528
Record name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227029-27-8
Record name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

TEA (4.98 g, 49.2 mmol) and methanesulfonyl chloride (3.38 g, 29.5 mmol) is added to a solution of 2-(5-methyl-2-phenyl-oxazol-4-yl)-ethanol (5 g, 24.6 mmol) in 100 mL of DCM at 0° C. The resulting mixture is stirred at RT overnight. The mixture is then washed with water and brine, and the organic solution is dried over anhydrous magnesium sulfate and concentrated to give methanesulfonic acid 2-(5-methyl-2-phenyl-oxazol-4-yl)-ethyl ester as a yellow solid.
[Compound]
Name
TEA
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol (compound [6]; 108.6 g) obtained in Example 3 was dissolved in toluene (600 mL), and methanesulfonyl chloride (45.4 mL) was added, which was followed by stirring under ice-cooling. To this solution was added dropwise triethylamine (81.7 mL) under ice-cooling. After stirring for 1 hr, toluene (1 L) was added and 1N hydrochloric acid (1 L) was added for partitioning. The aqueous layer was extracted again with toluene (0.5 L). The combined organic layers were washed successively with water (1 L), saturated sodium hydrogencarbonate solution (1 L) and saturated brine (1 L), and dried over anhydrous magnesium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure to give the title compound (compound [7]; 150 g, yield 100%) as crystals.
[Compound]
Name
compound [ 7 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.4 mL
Type
reactant
Reaction Step Three
Quantity
81.7 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Yield
100%

Synthesis routes and methods IV

Procedure details

2-(5-Methyl-2-phenyloxazol-4-yl)ethanol (20 g) and triethylamine (19.2 ml) were added to methylene chloride (200 ml) and, after dropwise addition of methanesulfonyl chloride (9.52 ml) at 0° C., the mixture was stirred at the same temperature for 15 min. The reaction mixture was washed with 10% aqueous citric acid solution (200 ml), saturated aqueous sodium hydrogen carbonate (100 ml) and saturated brine (100 ml), and dried (Na2SO4). Methylene chloride was evaporated under reduced pressure and the obtained residue was purified by column chromatography to give the title compound (21.45 g). 1H-NMR (CDCl3) δ (ppm); 2.53 (3H, s), 2.94 (3H, s), 2.94 (2H, t, J=7.0 Hz), 4.52 (2H, t, J=7.0 Hz), 7.30-7.50 (3H, m), 7.80-8.10 (2H, m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To methylene chloride (200 ml) were added 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol (20 g) and triethylamine (19.2 ml). Thereto was dropwise added methanesulfonyl chloride (9.52 ml) at 0° C. and the mixture was stirred at the same temperature for 15 min. The mixture was washed with 10% aqueous citric acid solution (200 ml), saturated aqueous sodium hydrogencarbonate solution (100 ml) and saturated brine (100 ml) and dried over Na2SO4. Methylene chloride was evaporated under reduced pressure. The obtained residue was purified by column chromatography to give the title compound (21.45 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
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2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
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2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
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